3-(3,4-dichlorophenyl)-5-(phenoxymethyl)-1,3-oxazolidin-2-one
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Overview
Description
3-(3,4-Dichlorophenyl)-5-(phenoxymethyl)-1,3-oxazolidin-2-one is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dichlorophenyl group, a phenoxymethyl group, and an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dichlorophenyl)-5-(phenoxymethyl)-1,3-oxazolidin-2-one typically involves the reaction of 3,4-dichlorophenyl isocyanate with phenoxymethyl alcohol under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as triethylamine or pyridine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yield, and reduced production time. The use of automated systems and advanced monitoring techniques ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenyl)-5-(phenoxymethyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazolidinones with different functional groups.
Scientific Research Applications
3-(3,4-Dichlorophenyl)-5-(phenoxymethyl)-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-dichlorophenyl)-5-(phenoxymethyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit bacterial cell wall synthesis, leading to antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Known for its use as a herbicide.
3-(3,4-Dichlorophenyl)-1-methoxy-1-methylurea: Another herbicidal compound with similar structural features.
Uniqueness
3-(3,4-Dichlorophenyl)-5-(phenoxymethyl)-1,3-oxazolidin-2-one stands out due to its unique oxazolidinone ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its diverse range of applications.
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-5-(phenoxymethyl)-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO3/c17-14-7-6-11(8-15(14)18)19-9-13(22-16(19)20)10-21-12-4-2-1-3-5-12/h1-8,13H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFGDXKXOVFESX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC(=C(C=C2)Cl)Cl)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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